4-(2,5-Dichlorophenoxy)piperidine
Overview
Description
4-(2,5-Dichlorophenoxy)piperidine is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a dichlorophenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenoxy)piperidine typically involves the reaction of 2,5-dichlorophenol with piperidine. One common method is as follows:
Starting Materials: 2,5-Dichlorophenol and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol group.
Procedure: The 2,5-dichlorophenol is dissolved in a suitable solvent, such as ethanol or methanol. Piperidine is then added to the solution, followed by the base. The mixture is heated under reflux conditions for several hours to facilitate the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent, such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product. The product can be purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The dichlorophenoxy group can be reduced to form the corresponding phenoxy derivatives.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Piperidone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dichlorophenoxy)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of polymers and other advanced materials with specific properties.
Biological Studies: It serves as a tool compound in the study of receptor-ligand interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenoxy)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)piperidine: Similar structure but with chlorine atoms at different positions on the phenoxy group.
4-(2,6-Dichlorophenoxy)piperidine: Another isomer with chlorine atoms at different positions.
4-(2,5-Dichlorophenoxy)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
4-(2,5-Dichlorophenoxy)piperidine is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its reactivity and interactions with biological targets. This positional specificity can result in different pharmacological and chemical properties compared to its isomers and analogs.
Properties
IUPAC Name |
4-(2,5-dichlorophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKFUNWCEKSGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587443 | |
Record name | 4-(2,5-Dichlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-13-1 | |
Record name | 4-(2,5-Dichlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.